molecular formula C11H24N2O2 B2710787 tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate CAS No. 320581-01-9

tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate

Cat. No.: B2710787
CAS No.: 320581-01-9
M. Wt: 216.325
InChI Key: MOLNISCZMZHODP-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate: is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block for constructing various chemical structures.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In the pharmaceutical industry, this compound is employed in the development of new drugs. It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) with potential therapeutic effects.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity enable the creation of customized products for various industrial processes .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements of P301 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its reactivity and application potential .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl methyl(2-oxoethyl)carbamate
  • tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness: tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate stands out due to its specific structural features, such as the presence of the propan-2-yl group and the tert-butyl carbamate moiety. These features confer unique reactivity and stability, making it particularly suitable for certain synthetic and industrial applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(propan-2-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)12-7-8-13(6)10(14)15-11(3,4)5/h9,12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNISCZMZHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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